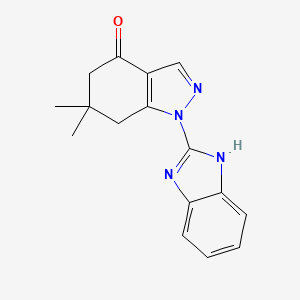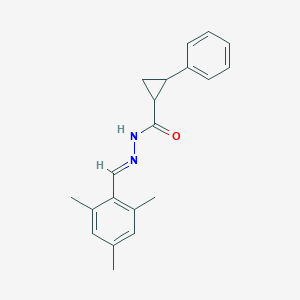![molecular formula C18H20N2O2S B5755240 N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APIT has been shown to have a wide range of applications in scientific research, including as a tool for studying protein-protein interactions, as a potential therapeutic agent for cancer, and as a probe for investigating the role of certain enzymes in disease states. In
Mécanisme D'action
The mechanism of action of APIT is not fully understood, but it is thought to involve the disruption of protein-protein interactions through the binding of specific target proteins. APIT has been shown to bind to Ubc13 through a covalent bond with the cysteine residue at position 87. This binding disrupts the interaction between Ubc13 and other proteins, leading to the inhibition of the NF-κB pathway.
Biochemical and physiological effects:
APIT has been shown to have a range of biochemical and physiological effects, including the inhibition of the NF-κB pathway, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. In addition, APIT has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of APIT as a tool for scientific research is its specificity for Ubc13, which allows for the selective disruption of the NF-κB pathway. In addition, APIT has a low toxicity profile, making it a safe and effective tool for use in lab experiments. However, one limitation of APIT is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on APIT, including the development of more potent and selective inhibitors of Ubc13, the exploration of the role of Ubc13 in other disease states, and the investigation of the potential use of APIT as a therapeutic agent for cancer. In addition, further research is needed to fully understand the mechanism of action of APIT and to identify other potential target proteins for this molecule.
In conclusion, APIT is a promising tool for scientific research, with a wide range of potential applications in the study of protein-protein interactions, cancer, and disease states. Further research is needed to fully understand the mechanism of action of APIT and to identify other potential target proteins for this molecule.
Méthodes De Synthèse
APIT can be synthesized using a variety of methods, including the reaction of 3-aminophenol with 2-chloro-N-(isopropylthio)benzamide in the presence of a base. This reaction results in the formation of APIT as a white crystalline solid with a melting point of 184-186°C.
Applications De Recherche Scientifique
APIT has been used extensively in scientific research as a tool for studying protein-protein interactions. Specifically, APIT has been shown to bind to the ubiquitin-conjugating enzyme Ubc13, which plays a critical role in the regulation of the NF-κB signaling pathway. By binding to Ubc13, APIT can disrupt the interaction between Ubc13 and other proteins, thereby inhibiting the NF-κB pathway and potentially providing a therapeutic target for the treatment of cancer.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)23-17-10-5-4-9-16(17)18(22)20-15-8-6-7-14(11-15)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWABQWWKXESNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)

![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)


![2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)




![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)